SIS3 free base hydrochloride
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Overview
Description
SIS3 free base hydrochloride is a selective inhibitor of Smad3, a protein involved in the transforming growth factor-beta (TGF-β) signaling pathway. This compound is known for its ability to attenuate TGF-β1-dependent Smad3 phosphorylation and DNA binding, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIS3 free base hydrochloride involves the reaction of SIS3 free base with one equivalent of hydrogen chloride. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely published.
Chemical Reactions Analysis
Types of Reactions
SIS3 free base hydrochloride primarily undergoes reactions related to its role as a Smad3 inhibitor. It does not significantly affect other signaling pathways such as p38 MAPK, Smad2, ERK, or PI3K .
Common Reagents and Conditions
The compound is often used in cell culture experiments where it is dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol. The typical concentration used in experiments is around 3 μM .
Major Products Formed
The major products formed from reactions involving this compound are typically related to its inhibitory effects on Smad3 phosphorylation and subsequent cellular responses .
Scientific Research Applications
SIS3 free base hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
SIS3 free base hydrochloride exerts its effects by selectively inhibiting the phosphorylation of Smad3, a key protein in the TGF-β signaling pathway. This inhibition prevents the interaction of Smad3 with Smad4, thereby reducing the transcriptional activity induced by TGF-β1. The compound also inhibits the differentiation of fibroblasts into myofibroblasts, which is a critical process in fibrosis .
Comparison with Similar Compounds
Similar Compounds
LY364947: A selective inhibitor of the TGF-β type I receptor, similar to SB431542.
A-83-01: An inhibitor of the TGF-β type I receptor, used in similar research applications.
Uniqueness
SIS3 free base hydrochloride is unique in its selective inhibition of Smad3 phosphorylation without affecting other signaling pathways such as p38 MAPK, Smad2, ERK, or PI3K. This specificity makes it a valuable tool for studying the TGF-β/Smad3 pathway and its role in various diseases .
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIEBFIMCSCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.